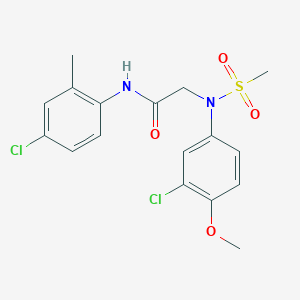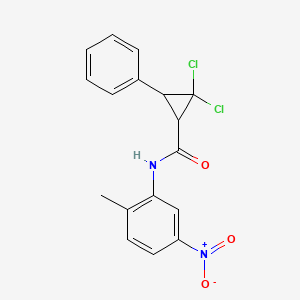
2-(allylthio)-4-(2-chloro-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-(2-chloro-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. This compound belongs to the class of thiazole derivatives and exhibits various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-(allylthio)-4-(2-chloro-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, depending on the target cell type and concentration of the compound. Some of the notable effects are discussed below:
1. Induction of cell cycle arrest and apoptosis in cancer cells
2. Inhibition of pro-inflammatory cytokine and chemokine production, leading to reduced inflammation
3. Inhibition of bacterial growth and proliferation
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(allylthio)-4-(2-chloro-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has several advantages and limitations for lab experiments. Some of the notable advantages are:
1. Potent biological activity against various cellular targets
2. Relatively easy and cost-effective synthesis method
3. Potential for drug development and therapeutic applications
Some of the limitations of this compound are:
1. Limited understanding of the mechanism of action
2. Limited availability of the compound for research purposes
3. Potential toxicity and side effects at high concentrations
Direcciones Futuras
There are several future directions for the research and development of 2-(allylthio)-4-(2-chloro-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one. Some of the possible directions are:
1. Further studies on the mechanism of action and cellular targets of the compound
2. Development of more potent and selective analogs of the compound for drug development
3. Evaluation of the compound's potential for combination therapy with other anti-cancer agents
4. Studies on the pharmacokinetics and toxicity of the compound in animal models
5. Development of novel drug delivery systems for the compound to enhance its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-(2-chloro-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with allyl bromide in the presence of potassium carbonate to yield 2-(allylthio)thiazole. The resulting compound is then reacted with 2-chloro-5-nitrobenzaldehyde in the presence of acetic acid to form this compound. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-(allylthio)-4-(2-chloro-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. Some of the notable research applications of this compound are discussed below:
1. Anti-cancer activity: this compound has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
2. Anti-inflammatory activity: The compound has also been studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease conditions.
3. Anti-bacterial activity: this compound has been shown to exhibit anti-bacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(4Z)-4-[(2-chloro-5-nitrophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c1-2-5-20-13-15-11(12(17)21-13)7-8-6-9(16(18)19)3-4-10(8)14/h2-4,6-7H,1,5H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDVUORBCWIUSC-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)

![4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018199.png)


![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018220.png)
![methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate](/img/structure/B5018225.png)
![2-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5018227.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5018230.png)

![4-methyl-1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B5018245.png)
![1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5018247.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)